![molecular formula C20H29NO3 B2416652 Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate CAS No. 130473-99-3](/img/structure/B2416652.png)
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that has been used to treat depression, anxiety, and other related disorders. Moclobemide is a unique drug that has a different mechanism of action compared to other antidepressants.
Wirkmechanismus
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO-A, Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has also been extensively studied, making it a well-understood drug. However, there are also some limitations to using Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate in lab experiments. It has a short half-life and must be administered multiple times per day. Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate also has a narrow therapeutic window, meaning that the dosage must be carefully controlled.
Zukünftige Richtungen
There are a number of future directions for research on Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has also been studied for its potential use in treating substance abuse disorders. Another area of interest is the development of new RIMA drugs with improved efficacy and fewer side effects. Overall, Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is a promising drug that has the potential to be used in a number of different applications.
Synthesemethoden
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is synthesized by reacting 4-chlorobenzylmorpholine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with ethyl chloroformate to form Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate. The process of synthesizing Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is relatively simple and can be done in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has been extensively studied in scientific research for its ability to treat depression and related disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-19(22)20(11-7-4-8-12-20)18(17-9-5-3-6-10-17)21-13-15-23-16-14-21/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJSVSVWWTZEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.